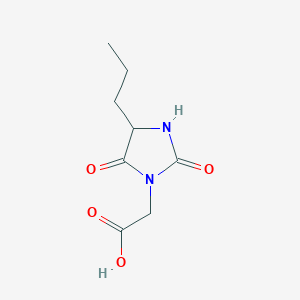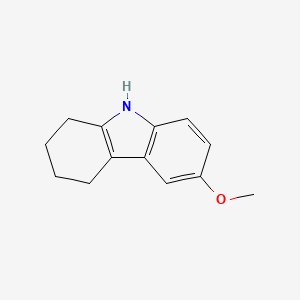![molecular formula C17H24N2O B2848200 N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide CAS No. 2305533-13-3](/img/structure/B2848200.png)
N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The structure of this compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a phenylprop-2-enamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Alkylation: The piperidine ring is then alkylated with 4-methylpiperidine to introduce the methyl group at the nitrogen atom.
Coupling with Phenylprop-2-enamide: The alkylated piperidine is then coupled with phenylprop-2-enamide using reagents such as acetic ether and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives or phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic or anesthetic agent due to its structural similarity to known analgesics.
Biological Research: Used in studies to understand the interaction of piperidine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with opioid receptors, which are involved in pain modulation. The compound may act as an agonist or antagonist at these receptors, leading to its analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
- N-(2-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide
- N-(3-Fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide
Uniqueness
N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide is unique due to the presence of the 4-methylpiperidine moiety, which may confer distinct pharmacological properties compared to other piperidine derivatives. This structural variation can lead to differences in potency, efficacy, and receptor binding affinity .
Propiedades
IUPAC Name |
N-[3-[2-(4-methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-3-17(20)18-16-6-4-5-15(13-16)9-12-19-10-7-14(2)8-11-19/h3-6,13-14H,1,7-12H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFZQYBYCDTKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2=CC(=CC=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-trimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2848125.png)
![1-{2-Hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(propan-2-yl)urea](/img/structure/B2848126.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methoxybenzoate](/img/structure/B2848127.png)



![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2848132.png)
![3-methanesulfonyl-N-[(2E)-3-(2-methoxyethyl)-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2848133.png)
![N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2848134.png)
![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2848137.png)
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2848139.png)

